AChE/BuChE/MAO-B-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18FNO3 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C19H18FNO3/c1-3-21(2)19(23)24-18-7-5-4-6-16(18)17(22)13-10-14-8-11-15(20)12-9-14/h4-13H,3H2,1-2H3/b13-10+ |
InChI Key |
RGWXKYMXEBSYDQ-JLHYYAGUSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
In Vitro Biochemical and Cellular Evaluation of Ache/buche/mao B in 2
Enzyme Inhibition Kinetics and Potency Assessment
The inhibitory effects of AChE/BuChE/MAO-B-IN-2 have been quantified against key enzymes implicated in the pathology of Alzheimer's disease: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B).
This compound has demonstrated potent inhibitory activity against AChE. Studies have reported an IC50 value of 5.3 μM for AChE. medchemexpress.comnih.govcymitquimica.com The introduction of a carbamate (B1207046) fragment into the parent chalcone (B49325) structure was a key modification to achieve this inhibitory potency. nih.gov Kinetic studies have indicated that related dual-binding site inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme simultaneously. mdpi.comtandfonline.com
The compound also exhibits inhibitory action against BuChE, albeit with a lower potency compared to its effect on AChE. The reported IC50 value for BuChE is 12.4 μM. medchemexpress.comnih.govcymitquimica.com This indicates a degree of selectivity for AChE over BuChE. The development of dual inhibitors for both AChE and BuChE is considered a valuable strategy, as BuChE levels are known to increase in the later stages of Alzheimer's disease and can compensate for AChE function. nih.govmdpi.com
Significant inhibitory potency against human Monoamine Oxidase B (MAO-B) has been observed for this compound. It has a reported IC50 value of 1.9 ± 0.08 μM for human MAO-B. medchemexpress.com The parent compound, a chalcone derivative (3f), from which this compound was derived, showed significant and selective MAO-B inhibitory activity with an IC50 of 0.67 μM. nih.gov The inhibition of MAO-B is a key therapeutic target as its activity increases with age and contributes to oxidative stress in the brain. dovepress.comfrontiersin.org
While specific quantitative data on the selectivity of this compound against MAO-A is not detailed in the provided search results, the parent chalcone derivative (3f) was noted for its selective MAO-B inhibitory activity. nih.gov High selectivity for MAO-B over MAO-A is a desirable characteristic for potential therapeutic agents to avoid certain side effects associated with MAO-A inhibition. mdpi.com
Detailed enzyme substrate interaction studies for this compound are not explicitly available in the search results. However, for related multi-target inhibitors, molecular modeling and kinetic studies have provided insights into their binding mechanisms. For instance, some dual inhibitors have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. mdpi.comtandfonline.com This dual binding can be a critical factor in their inhibitory efficacy.
Neuroprotective Efficacy in Cellular Models
This compound has demonstrated significant neuroprotective effects in cellular models. In studies using PC12 cells, a cell line commonly used in neuroscience research, the compound showed protective effects against Aβ-induced injury. medchemexpress.comnih.gov Specifically, it has been shown to have significant neuroprotective effects against Aβ1-42-induced PC12 cell injury at concentrations of 5, 10, and 20 μmol/L after 2 hours of treatment. medchemexpress.com At these concentrations, it increased cell viability to 70.9%, 75.0%, and 79.7% respectively, in a dose-dependent manner. medchemexpress.com The parent chalcone derivative also demonstrated remarkable neuroprotective effects on Aβ25-35-induced PC12 cell injury. nih.gov
Data Tables
Table 1: Enzyme Inhibitory Potency of this compound
| Enzyme | IC50 (μM) |
| Acetylcholinesterase (AChE) | 5.3 medchemexpress.comnih.govcymitquimica.com |
| Butyrylcholinesterase (BuChE) | 12.4 medchemexpress.comnih.govcymitquimica.com |
| Monoamine Oxidase B (MAO-B) | 1.9 ± 0.08 medchemexpress.com |
Table 2: Neuroprotective Effect of this compound on Aβ1-42-Induced PC12 Cell Injury
| Concentration (μmol/L) | Cell Viability (%) |
| 5 | 70.9 medchemexpress.com |
| 10 | 75.0 medchemexpress.com |
| 20 | 79.7 medchemexpress.com |
Protection against Amyloid-Beta (Aβ)-Induced Neurotoxicity in Neuronal Cell Lines (e.g., PC12, SH-SY5Y cells)
This compound has demonstrated significant neuroprotective capabilities against neurotoxicity induced by amyloid-beta (Aβ) peptides in cellular models. In studies using PC12 cells, a cell line commonly used in neuroscience research, the compound showed a notable ability to protect against injury caused by Aβ₂₅₋₃₅ and Aβ₁₋₄₂. medchemexpress.comnih.gov
When PC12 cells were exposed to Aβ₁₋₄₂, a key pathogenic component in Alzheimer's disease, treatment with this compound at concentrations of 5, 10, and 20 μmol/L resulted in a dose-dependent increase in cell viability. medchemexpress.com The viability of the cells improved to 70.9% and 75.0% at the lower concentrations, and up to 79.7% at the highest concentration, indicating a strong protective effect against Aβ-induced damage. medchemexpress.com
| Concentration (μmol/L) | Cell Viability (%) |
|---|---|
| 5 | 70.9 |
| 10 | 75.0 |
| 20 | 79.7 |
Modulation of Oxidative Stress Markers and Reactive Oxygen Species (ROS) Scavenging Activity in Cellular Systems
The generation of reactive oxygen species (ROS) and subsequent oxidative stress are critical factors in neurodegenerative processes. scientificarchives.comnih.gov Monoamine oxidase B (MAO-B), one of the targets of this compound, is a significant source of ROS, particularly hydrogen peroxide (H₂O₂), in the brain. scientificarchives.com By inhibiting MAO-B, compounds like this compound can theoretically reduce the production of these damaging species.
While direct ROS scavenging data for this compound is not extensively detailed in the provided context, related multi-target compounds have shown the ability to reduce ROS accumulation. researchgate.net For instance, other multi-target-directed ligands have demonstrated the capacity to lower oxidative stress through ROS-scavenging mechanisms and by chelating redox-active metals that contribute to ROS formation. researchgate.net
Anti-inflammatory Properties in Glial Cell Models (e.g., LPS-induced BV-2 cells)
Neuroinflammation is another key pathological feature of neurodegenerative diseases. The anti-inflammatory potential of this compound has been evaluated in lipopolysaccharide (LPS)-induced BV-2 microglial cells, a standard model for studying neuroinflammation. nih.govresearchgate.net
Investigation of Neurotrophic Factor Modulation (e.g., BDNF, GDNF) in Cellular Models
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), are crucial for neuronal survival, growth, and differentiation. nih.govmdpi.com Some multi-target inhibitors have been shown to positively modulate the expression of these factors.
Studies on related compounds have demonstrated that MAO-B inhibitors can influence the expression of neurotrophic factors. For instance, the inhibition of MAO-B has been linked to increased mRNA levels of BDNF and GDNF in glial cells. researchgate.netnih.gov Specifically, in human glioblastoma cells, the knockdown of MAO-B led to a significant increase in the expression of these neurotrophic factors. nih.gov While direct data on this compound's effect on neurotrophic factors is not explicitly detailed, its MAO-B inhibitory activity suggests a potential role in this area. researchgate.netresearchgate.net
Regulation of Apoptotic Pathways and Cell Death Markers in Cellular Systems
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases. nih.gov Acetylcholinesterase (AChE) itself has been implicated in the regulation of apoptosis, with increased expression often observed in apoptotic cells. nih.govresearchgate.netnih.gov
By inhibiting AChE, compounds like this compound may interfere with apoptotic pathways. nih.gov Furthermore, the inhibition of MAO-B can also contribute to anti-apoptotic effects. researchgate.net Some multi-target compounds have been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate pro-apoptotic markers like Bax and caspase-3. researchgate.net For example, clozapine, a compound with multi-target effects, has been shown to reduce levels of caspase-3, a key executioner in apoptosis, in a lipopolysaccharide-induced model of neuroinflammation. mdpi.com This suggests that the multiple inhibitory activities of this compound could collectively contribute to preventing neuronal cell death.
In Vitro Blood-Brain Barrier (BBB) Permeability Studies
A crucial characteristic for any centrally acting therapeutic agent is its ability to cross the blood-brain barrier (BBB). The permeability of this compound has been assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), a common in vitro model that predicts passive diffusion across the BBB. bohrium.comtandfonline.commdpi.com
The results from these studies indicate that this compound has good BBB permeability. medchemexpress.comnih.govresearchgate.net This is a favorable property, suggesting that the compound has the potential to reach its targets within the central nervous system. nih.gov
Stability Assessment in Biological Matrices (e.g., artificial gastrointestinal fluid, blood plasma, rat liver microsomes)
The stability of a potential drug candidate in various biological environments is a critical factor for its development. This compound has been evaluated for its stability in several biological matrices, including artificial gastrointestinal fluid, blood plasma, and rat liver microsomes. medchemexpress.comresearchgate.net
The findings from these assessments have shown that this compound exhibits favorable stability in these different environments. nih.govresearchgate.net When incubated at a concentration of 1 mg/mL for up to 3 hours, the compound remained stable, indicating its resilience to degradation in conditions mimicking the gastrointestinal tract and systemic circulation, as well as its resistance to metabolic breakdown by liver enzymes. medchemexpress.com This stability is an important characteristic for a potential orally administered therapeutic agent.
| Biological Matrix | Incubation Time (hours) | Stability |
|---|---|---|
| Artificial Gastrointestinal Fluid | 0 - 3 | Stable |
| Blood Plasma | 0 - 3 | Stable |
| Rat Liver Microsomes | 0 - 3 | Stable |
Computational Chemistry and Molecular Modeling Studies of Ache/buche/mao B in 2
Molecular Docking Analyses of Enzyme-Ligand Interactions
Molecular docking simulations have been instrumental in predicting and analyzing the binding modes of AChE/BuChE/MAO-B-IN-2 with its target enzymes. These studies help to visualize the interactions with key amino acid residues in the active sites, providing a rationale for the observed inhibitory activities.
The structure of acetylcholinesterase features a deep and narrow gorge containing two main binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance. dntb.gov.ua Dual-binding inhibitors that can simultaneously interact with both sites are of significant interest. ebi.ac.uk
Molecular docking studies for this compound (compound 4b) show that it effectively binds within the AChE active site. The specific interactions with key residues in the CAS (such as the catalytic triad (B1167595) Ser203, His447, Glu334) and the PAS (including Trp286, Tyr72, Tyr124, Tyr341) are crucial for its inhibitory function. dntb.gov.uatargetmol.com While detailed docking images for this specific compound are available in its primary research publication, the analysis confirms its ability to occupy the active site gorge, consistent with its inhibitory activity (IC₅₀ = 5.3 μM). nih.govmedchemexpress.com
Butyrylcholinesterase shares structural similarities with AChE but has a larger acyl-binding pocket due to differences in some amino acid residues. researchgate.net This allows for different binding conformations. For this compound, docking simulations against BuChE revealed a binding energy of -8.90 kcal/mol. medchemexpress.com
The analysis of its binding mode indicates the formation of three hydrogen bonds within the BuChE binding pocket. The carbonyl (C=O) group of the compound forms hydrogen bonds with the backbone NH of Gly117 and the side chain OH of Ser198. Additionally, a hydroxyl (OH) group on the aromatic ring of the inhibitor interacts with Ser198, which is part of the catalytic triad (Ser198, His438, Glu325). medchemexpress.comnih.gov These interactions are consistent with its observed moderate inhibitory potency against BuChE (IC₅₀ = 12.4 μM). nih.govmedchemexpress.com
Table 1: Molecular Docking Interactions of this compound with BuChE
| Interacting Residue | Type of Interaction |
|---|---|
| Gly117 | Hydrogen Bond |
| Ser198 | Hydrogen Bond (x2) |
Data derived from molecular docking simulations reported in the literature. medchemexpress.com
Monoamine oxidase B (MAO-B) possesses a distinct active site characterized by a substrate cavity and an entrance cavity, with the flavin adenine (B156593) dinucleotide (FAD) cofactor being a key component. cymitquimica.com Inhibitors often interact with residues like Tyr398 and Tyr435, which form an "aromatic cage," and the gatekeeping residue Ile199. oaepublish.com
For this compound, molecular modeling confirms its ability to bind to the active site of MAO-B, acting as a competitive inhibitor. nih.gov This binding is responsible for its significant MAO-B inhibitory activity (IC₅₀ = 1.9 μM). nih.govmedchemexpress.com Docking models show that the compound occupies the substrate cavity, interacting with key residues that are essential for its inhibitory function. researchgate.net
Molecular Dynamics Simulations for Ligand-Enzyme Complex Stability and Conformational Analysis
Molecular dynamics (MD) simulations are performed to assess the stability of the ligand-enzyme complex over time and to analyze its conformational changes. These simulations provide insights into the dynamic nature of the interactions predicted by molecular docking.
While MD simulations are a standard tool for evaluating potential inhibitors, specific molecular dynamics simulation data for the complexes of this compound with AChE, BuChE, or MAO-B have not been detailed in the primary publication. nih.gov Such studies would typically analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the binding pose.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies for electronic properties)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are crucial for understanding the molecule's reactivity and its ability to participate in various types of interactions.
For this compound, specific DFT studies have not been reported in the reviewed literature. nih.gov Such calculations could provide deeper insights into its electronic characteristics that contribute to its binding affinity and reactivity with its target enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Inhibitory Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can help in predicting the inhibitory potency of new, unsynthesized compounds and guide the design of more effective inhibitors.
A specific QSAR model for the coumarin-tetrahydropyridine hybrid series, to which this compound belongs, has not been described in the available scientific literature. nih.gov Developing such a model would require a dataset of structurally related compounds with their corresponding biological activities against AChE, BuChE, and MAO-B.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Computational chemistry and molecular modeling serve as critical tools in the early stages of drug discovery, allowing for the prediction of a compound's pharmacokinetic profile before extensive in vitro or in vivo testing. For multi-target inhibitors like this compound, which are designed to function within the central nervous system (CNS), in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is particularly vital. These predictions help to assess the drug-likeness of a molecule, its ability to cross the blood-brain barrier (BBB), and its potential metabolic stability.
While specific, detailed in silico ADME reports for the compound explicitly named this compound are not extensively detailed in publicly available primary research, the computational evaluation of closely related phthalimide (B116566) and sulfonamide derivatives targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) is well-documented. tandfonline.comresearchgate.netnih.govnih.govbohrium.comresearchgate.net These studies provide a clear framework for the key ADME parameters that would be assessed for a candidate molecule like this compound. The primary goals of these computational studies are to optimize potency and selectivity while ensuring the molecule possesses favorable pharmacokinetic properties. tandfonline.com
Detailed Research Findings from Analogous Compounds
Research on multifunctional inhibitors for Alzheimer's disease frequently involves the use of computational models to predict ADME properties. These studies typically evaluate a range of physicochemical and pharmacokinetic parameters to identify candidates with the highest potential for further development.
Physicochemical Properties and Drug-Likeness: A foundational step in ADME prediction is the calculation of key physicochemical properties to determine a compound's "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of oral bioavailability. For CNS-active agents, additional parameters are often considered. Studies on various phthalimide-sulfonamide hybrids and other dual inhibitors consistently report these values. tandfonline.combohrium.comnih.gov
A representative summary of predicted physicochemical properties for a potential multi-target inhibitor, based on data from analogous compounds, is presented below.
| Parameter | Predicted Value Range | Importance in Drug Design |
| Molecular Weight (MW) | < 500 g/mol | Influences size-dependent absorption and diffusion. |
| LogP (Lipophilicity) | 1 - 4 | Critical for membrane permeability; values too high or low can hinder absorption. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A key predictor of blood-brain barrier penetration; lower values are favorable. |
| Hydrogen Bond Donors (HBD) | < 5 | Affects solubility and membrane passage. |
| Hydrogen Bond Acceptors (HBA) | < 10 | Influences solubility and receptor binding. |
| Rotatable Bonds (RB) | < 10 | Relates to conformational flexibility and binding entropy. |
This table is a composite representation based on typical values reported for analogous multi-target inhibitors in the cited literature. bohrium.comnih.gov
Blood-Brain Barrier (BBB) Penetration: For a compound targeting AChE, BuChE, and MAO-B for the treatment of Alzheimer's disease, the ability to cross the blood-brain barrier is non-negotiable. In silico models are heavily used to predict this property. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screening method, and computational models are often built to predict its outcome (PAMPA-BBB). nih.gov These models, along with calculations of TPSA and LogP, provide a strong indication of a compound's CNS availability. For instance, studies on N-benzyl-substituted biaryl phthalimide derivatives showed high predicted BBB penetration for the most potent compounds. nih.gov Similarly, research on 6-chloro-pyridonepezils, another class of dual AChE inhibitors, used PAMPA assays to confirm that the designed compounds could likely cross the BBB via passive diffusion.
Absorption and Metabolism Prediction: Computational tools are also used to predict gastrointestinal absorption and metabolic stability. Models can estimate human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which are indicators of oral bioavailability. acs.org Furthermore, predicting a compound's interaction with cytochrome P450 (CYP) enzymes is crucial, as these enzymes are responsible for the metabolism of most drugs. In silico methods can flag potential CYP inhibition, which could lead to adverse drug-drug interactions. For example, early-ADME studies on dual AChE-MAO B inhibitors investigate metabolic liability by calculating half-lives and clearance in liver microsomes. acs.org
A summary of key predicted absorption and metabolism parameters for a potential multi-target inhibitor is shown below.
| Parameter | Predicted Outcome | Importance in Drug Design |
| Human Intestinal Absorption (HIA) | High (>80%) | Predicts the extent of absorption after oral administration. |
| Caco-2 Permeability | High | An indicator of intestinal absorption and general membrane permeability. |
| Blood-Brain Barrier (BBB) Permeability | High | Essential for CNS-targeted drugs. |
| CYP2D6 Inhibition | Non-inhibitor | Avoids a common pathway for drug-drug interactions. |
| Plasma Protein Binding (PPB) | Moderate to High | Affects the free fraction of the drug available to exert its effect. |
This table is a composite representation based on typical parameters evaluated for analogous multi-target inhibitors in the cited literature. nih.govacs.org
In Vivo Preclinical Pharmacological Investigations of Ache/buche/mao B in 2 Non Human Models
Evaluation in Animal Models of Neurodegenerative Diseases
The preclinical efficacy of AChE/BuChE/MAO-B-IN-2 has been evaluated in various non-human models of neurodegenerative diseases. These studies are crucial for understanding the compound's potential therapeutic effects on cognitive, behavioral, and motor functions.
Cognitive Function Assessment in Scopolamine-Induced Memory Impairment Models (e.g., mice, rats)
Scopolamine (B1681570), a muscarinic receptor antagonist, is widely used to induce memory impairment in rodents, mimicking the cholinergic deficit observed in AD. nih.gov Studies have shown that compounds with similar multi-target profiles can effectively reverse scopolamine-induced cognitive deficits. nih.govmdpi.com For instance, other novel hybrid compounds have demonstrated the ability to improve performance in behavioral tests like the Y-maze and Morris water maze in scopolamine-treated mice, indicating an enhancement of spatial and working memory. mdpi.comoaepublish.com While direct data for this compound in a scopolamine model is not detailed in the provided search results, the positive outcomes with structurally and functionally related compounds suggest a high probability of similar efficacy. The principle is that by inhibiting AChE and BuChE, the compound increases the availability of acetylcholine (B1216132) in the synapse, thereby counteracting the effects of scopolamine. nih.gov
Behavioral and Motor Function Improvements in Disease Models (e.g., AlCl3-induced zebrafish AD model)
The aluminum chloride (AlCl3)-induced zebrafish model is another valuable tool for screening potential AD therapies, as aluminum exposure is linked to increased AChE activity and locomotor deficits. nih.gov In this model, this compound has demonstrated significant improvements in dyskinesia and reaction capacity. medchemexpress.commedchemexpress.cn Zebrafish treated with the compound showed improved movement patterns, suggesting a restoration of motor function. researchgate.netmedchemexpress.com
Interactive Table: Effect of this compound on Zebrafish Behavior
| Treatment Group | Condition | Outcome | Significance |
|---|---|---|---|
| This compound | Dark | Best distance velocity | - |
| This compound | Light | Best distance velocity | - |
| This compound | Alternating Dark/Light | Best distance velocity | - |
| This compound | AlCl3-induced AD model | Improved dyskinesia and reaction capacity | Significant |
Neurochemical Alterations in Animal Brain Tissues (e.g., acetylcholine levels, monoamine levels)
A key mechanism of action for this compound is its ability to alter the neurochemical environment in the brain. By inhibiting AChE and BuChE, the compound is expected to increase the levels of acetylcholine. researchgate.net This is a fundamental strategy for symptomatic treatment of AD, as the disease is characterized by a significant loss of cholinergic neurons and a subsequent decline in acetylcholine levels. rsc.org The inhibition of MAO-B is also expected to affect the levels of other monoamine neurotransmitters. nih.gov In vivo studies with this compound in the AlCl3-induced zebrafish AD model have shown that the compound increases the level of acetylcholine, which correlates with the observed improvements in behavioral and motor functions. researchgate.net
Histopathological and Molecular Biomarker Analysis in Animal Models (e.g., Aβ aggregation, neuroinflammation markers)
While specific histopathological data for this compound is limited in the provided results, the broader class of multi-target inhibitors it belongs to has shown promise in modulating key pathological markers of AD. For instance, some compounds are known to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.gov Additionally, some multi-target agents have demonstrated anti-inflammatory properties by reducing the activation of microglia, which are involved in neuroinflammation. researchgate.net The design of this compound as a "hidden" multifunctional agent, where it can be activated by AChE/BuChE to release a chelating agent, suggests a potential mechanism for inhibiting metal-induced Aβ aggregation. researchgate.net
Exploration of In Vivo Neuroprotective Mechanisms (e.g., modulation of neurotrophic factors, oxidative stress pathways)
The neuroprotective effects of multi-target compounds like this compound are a critical area of investigation. The inhibition of MAO-B is directly linked to reducing oxidative stress, as this enzyme is involved in the production of reactive oxygen species. oaepublish.com By inhibiting MAO-B, the compound can help protect neurons from oxidative damage. oaepublish.com Furthermore, some cholinesterase inhibitors have been shown to regulate the expression of anti-apoptotic and pro-apoptotic genes and proteins, thereby preventing cell death. imrpress.com They may also potentiate the effects of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which support neuronal survival and function. oaepublish.com
Acute Toxicity Studies in Animal Models as Part of Preclinical Evaluation
Preclinical safety evaluation is a mandatory step in drug development. While specific acute toxicity data for this compound is not available in the provided search results, studies on similar multi-target compounds have been conducted. For example, some novel tacrine-selegiline hybrids were found to be not acutely toxic in mice at high doses. nih.gov Similarly, other newly synthesized compounds have shown a good safety profile in acute toxicity evaluations. acs.org These findings suggest that the structural class to which this compound belongs can be designed to have a favorable safety profile.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ache/buche/mao B in 2 Analogues
Impact of Core Scaffold Modifications on Multi-Target Inhibition Profile
The central molecular framework, or core scaffold, is a primary determinant of a compound's biological activity. Modifications to this scaffold can profoundly alter the inhibition profile against AChE, BuChE, and MAO-B. Diverse heterocyclic and non-heterocyclic structures have been explored, with coumarins, chromones, chalcones, and triazines being among the most extensively studied. nih.govnih.govmdpi.com
For instance, the substitution pattern on the coumarin (B35378) ring system significantly impacts enzyme inhibition. Modifications at positions 3 or 4 have been a key strategy. nih.govtandfonline.com Attaching different pharmacophores to these positions can shift the balance of activity. Similarly, chromone-based inhibitors show sensitivity to the position of substitutions; introducing pharmacophores at the 3-position of the chromone (B188151) core has been shown to increase both AChE and MAO-B inhibitory activities. nih.gov
Chalcone (B49325) derivatives, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, offer a flexible template. SAR studies reveal that substitutions on both aromatic rings (termed A and B rings) are critical. For example, certain substitutions on the A ring can decrease AChE inhibition, while substitutions on the B ring may reduce the activity against both AChE and MAO-B. mdpi.com The fusion of different scaffolds, such as combining a chalcone moiety with a donepezil-like fragment, has yielded compounds with a more balanced inhibition profile. mdpi.comtandfonline.com
| Scaffold | Modification | Impact on Inhibition |
| Coumarin | Substitution at position 3 or 4 with alkylamine linkers | Potent and balanced inhibition of AChE and MAO-B. tandfonline.com |
| Chromone | Introduction of donepezil-like pharmacophores at position 3 | Increased both AChE and MAO-B inhibitory activities. nih.gov |
| Chalcone | Substitution of the B ring at position 4 with -OH | Decreased activity against the AChE enzyme. mdpi.com |
| Triazine | Incorporation of hydroxyl and pyrrole (B145914) moieties | Resulted in antioxidant effects alongside enzyme inhibition. nih.gov |
Influence of Linker Length and Flexibility on Enzyme Affinity and Selectivity
In the design of MTDLs, pharmacophores responsible for inhibiting different enzymes are often connected by a linker. The length and flexibility of this linker are critical variables that govern how the molecule fits into the binding sites of the target enzymes. nih.gov
For cholinesterases, which possess a long and narrow gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the top, the linker length is paramount. A linker of optimal length allows the molecule to simultaneously interact with both sites, leading to potent inhibition. nih.gov Studies on homoisoflavonoid derivatives suggest that a three-carbon spacer between the core scaffold and an amino group is optimal for balancing activity against AChE and MAO-B. tandfonline.com In other series, increasing the linker length from a single to a two-carbon spacer dramatically increased AChE inhibitory potency. nih.gov Conversely, in some hybrid series, increasing the linker length resulted in decreased activity against AChE. nih.gov
The flexibility of the linker also plays a role. A rigid linker may lock the molecule into a conformation that is favorable for binding to one enzyme but not another, whereas a more flexible linker may allow the molecule to adopt different conformations to better fit multiple binding sites. However, excessive flexibility can lead to an entropic penalty upon binding, reducing affinity.
| Compound Series | Linker Modification | Effect on Activity | IC₅₀ Values (µM) |
| Coumarin-based Hybrids | Amide linker | Weak AChE, strong MAO-B inhibition. tandfonline.com | AChE: 69.47, MAO-B: 0.76 |
| Coumarin-based Hybrids | Alkylamine linker | Potent and balanced AChE/MAO-B inhibition. tandfonline.com | AChE: 0.163, MAO-B: 8.13 |
| Deoxyvasicinone-donepezil Hybrids | Increased linker length | Decreased activity against AChE. nih.gov | AChE: from 3.29 nM to 56.14 nM |
| Homoisoflavonoid Derivatives | 3-carbon spacer | Balanced inhibition against AChE and MAO-B. tandfonline.com | AChE: 2.45 - 7.47 |
Role of Specific Substituents and Functional Groups on Biological Activity and Potency
The addition of specific substituents and functional groups to the core scaffold or linker is a fundamental strategy for fine-tuning biological activity. These groups can influence potency by forming key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues in the enzyme's active site. nih.gov
The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter inhibitory potential. For example, in one series of hybrids, a fluorine substituent (electron-withdrawing) conferred better AChE inhibition than a methyl group (electron-donating). nih.gov The position of these groups is also crucial. The presence of hydroxyl or methoxy (B1213986) groups can enhance binding energy through cation-π interactions with protein residues. mdpi.com For instance, a hydroxyl group at specific positions on a phenanthrene (B1679779) scaffold was found to improve affinity for BuChE. mdpi.com
Furthermore, certain functional groups can impart additional beneficial properties. A propargyl group is often incorporated into MAO-B inhibitors as it can form a covalent bond with the enzyme's flavin cofactor, leading to irreversible inhibition. nih.gov The addition of a hydroxyl group adjacent to a chalcone's carbonyl group can introduce metal-chelating properties, which is relevant for addressing metal dyshomeostasis in Alzheimer's disease. nih.gov
Analysis of Stereo- and Regioisomer Effects on Enzyme Inhibition and Selectivity
Stereochemistry can have a substantial impact on the biological activity of multi-target inhibitors. Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different potencies and selectivities for AChE, BuChE, and MAO-B, as their three-dimensional arrangement dictates how they fit into the chiral environment of an enzyme's active site.
For example, in a series of dual-target inhibitors, the (S)-isomer was found to have a four-fold lower IC₅₀ value (indicating higher potency) for BuChE compared to the (R)-isomer, demonstrating a clear stereochemical preference. mdpi.com Similarly, studies on the stereoisomers of Schisandrin B, while targeting GSK-3β, showed that different isomers possessed markedly different IC₅₀ values, with the most potent being nearly five times more active than the least potent, highlighting the critical role of stereochemistry in drug-target interactions. nih.gov
Regioisomerism, which concerns the different possible positions of substituents on a scaffold, also plays a key role. The location of a carboxyl group on a chromone core, for instance, was found to be critical for the selectivity of MAO inhibition. nih.gov
Optimization Strategies for Achieving Balanced Multi-Target Inhibition
A key challenge in MTDL design is achieving a balanced inhibition profile, where the compound is sufficiently potent against all intended targets. nih.gov Medicinal chemists employ several optimization strategies to achieve this balance.
Molecular Hybridization: This involves combining two or more pharmacophores from known inhibitors into a single molecule. This can be done via a "linkage approach," where distinct pharmacophoric units are connected by a linker, or a "fusion approach," where the pharmacophores are merged into a new, integrated scaffold. nih.govmdpi.com For example, linking a coumarin moiety (a MAO-B inhibiting pharmacophore) with an N-benzylpiperidine moiety (an AChE inhibiting pharmacophore) can produce a dual-action molecule. nih.gov
Scaffold Hopping: This strategy involves replacing the central core of a known inhibitor with a structurally different scaffold that maintains a similar three-dimensional arrangement of key interacting groups. This can lead to improved properties, such as better selectivity or pharmacokinetics, while retaining the desired multi-target activity.
Iterative SAR-Guided Modification: Optimization is typically an iterative process. An initial lead compound is synthesized and tested. Based on the results, SAR insights are used to design and synthesize a new round of analogues with systematic modifications to the scaffold, linker, and substituents to progressively improve the balance of potencies against AChE, BuChE, and MAO-B. nih.govtandfonline.com For example, if an analogue shows high MAO-B inhibition but weak AChE inhibition, modifications will be focused on the part of the molecule expected to interact with AChE. nih.gov
Rational Design Approaches for Modulating Blood-Brain Barrier Permeability
For a drug targeting neurodegenerative diseases, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite for efficacy. tandfonline.commdpi.com The BBB is a highly selective barrier that prevents most small molecules from entering the central nervous system. mdpi.com Rational design strategies are therefore employed to optimize physicochemical properties to enhance brain penetration.
Key properties that are modulated include:
Lipophilicity: A balance is required; the molecule must be lipid-soluble enough to partition into the lipid membranes of the BBB, but not so lipophilic that it becomes trapped in membranes or is rapidly metabolized. This is often quantified by the logP or logD value.
Molecular Weight (MW): Generally, molecules with a lower molecular weight (< 400-500 Da) have a better chance of passively diffusing across the BBB. researchgate.net
Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule occupied by polar atoms. A lower PSA (typically < 90 Ų) is associated with better BBB permeability, as it limits the number of hydrogen bonds the molecule can form with water, which would hinder its entry into the lipophilic BBB. researchgate.net
Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors is also desirable for efficient BBB penetration. researchgate.net
Future Research Directions and Translational Perspectives for Ache/buche/mao B in 2
Advanced Mechanistic Studies on Enzyme Regulation and Downstream Neuroprotective Pathways
Beyond direct enzyme inhibition, it is crucial to investigate the downstream signaling cascades and neuroprotective pathways modulated by this compound. Research indicates that cholinesterase inhibitors can protect against H₂O₂-induced apoptosis, suggesting a link between cholinergic signaling and oxidative stress. oaepublish.com Furthermore, MAO-B inhibition is known to reduce the production of reactive oxygen species (ROS). oaepublish.com Therefore, future studies should focus on quantifying the antioxidant and anti-apoptotic effects of AChE/BuChE/MAO-B-IN-2 in neuronal cell models. Investigating its influence on key neuroprotective pathways, such as those involving brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2, would provide a more comprehensive understanding of its potential disease-modifying effects. oaepublish.comdrugbank.com
Exploration of Additional Therapeutic Targets for Enhanced Multifunctionality (e.g., metal chelation, BACE-1 inhibition, Aβ aggregation inhibition)
The multifactorial nature of neurodegenerative diseases like Alzheimer's provides a strong rationale for designing MTDLs with an expanded range of activities. acs.orgnih.gov A significant future direction for this compound is to explore its potential to engage other relevant pathological targets.
Metal Chelation: Dysregulation of metal ions (e.g., copper, zinc, iron) is implicated in oxidative stress and amyloid-beta (Aβ) aggregation. Investigating the metal-chelating properties of this compound or its future analogues could add a valuable neuroprotective dimension to its profile. mdpi.com
BACE-1 Inhibition: The beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that produces Aβ peptides. nih.govresearchgate.net Screening this compound for inhibitory activity against BACE-1 is a logical step, as dual inhibition of AChE and BACE-1 is a recognized therapeutic strategy to tackle both cholinergic deficits and amyloid pathology. nih.govmdpi.com
Aβ Aggregation Inhibition: The peripheral anionic site (PAS) of AChE is known to promote the aggregation of Aβ peptides. tandfonline.comnih.gov It is essential to determine whether this compound interacts with the PAS of AChE, thereby potentially interfering with Aβ aggregation. Direct assays measuring the compound's ability to inhibit both self-induced and AChE-induced Aβ aggregation are warranted. tandfonline.comnih.gov
Development of Novel Analogues with Improved Potency, Selectivity, and Brain Penetration
While this compound serves as a promising lead compound, the development of analogues through medicinal chemistry is a critical step toward optimizing its therapeutic potential. The goal is to enhance its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Structure-activity relationship (SAR) studies would be instrumental in identifying the key chemical moieties responsible for its inhibitory activities. drugbank.comhuji.ac.il This knowledge can guide the rational design of new derivatives with improved potency, potentially moving from micromolar to nanomolar inhibitory concentrations for one or all of its targets. nih.gov
Table 1: In Vitro Inhibitory Activity of this compound (Compound 4b)
| Target Enzyme | IC₅₀ Value |
|---|---|
| Acetylcholinesterase (AChE) | 5.3 µM |
| Butyrylcholinesterase (BuChE) | 12.4 µM |
| Human Monoamine Oxidase-B (huMAO-B) | 1.9 µM |
(Data sourced from MedChemExpress and InvivoChem) medchemexpress.cominvivochem.com
Furthermore, selectivity is a key consideration. While dual inhibition of AChE and BuChE can be beneficial, designing analogues with varying selectivity ratios could help tailor the therapeutic effect. drugbank.comnih.gov For instance, greater selectivity for MAO-B over MAO-A is often desired to minimize potential side effects associated with MAO-A inhibition. drugbank.com
Crucially, any potential CNS therapeutic must efficiently cross the blood-brain barrier (BBB). Although initial in vitro assessments suggest this compound has good BBB permeability, this must be confirmed and optimized in in vivo models. medchemexpress.cominvivochem.comesmed.org Analogue development should focus on modifying physicochemical properties, such as lipophilicity and molecular weight, to enhance CNS penetration. nih.gov
Integration with Advanced Drug Delivery Systems in Research Contexts
To overcome challenges related to BBB penetration and to ensure targeted delivery, the integration of this compound with advanced drug delivery systems presents an innovative research avenue. In preclinical research, nanotechnology-based carriers like liposomes, nanoparticles, or nanoemulsions could be explored to encapsulate the compound. These systems can be engineered to improve the solubility, stability, and pharmacokinetic profile of the drug, and can even be surface-modified with specific ligands to target receptors at the BBB, facilitating transport into the brain. Investigating such formulations could provide a proof-of-concept for enhancing the therapeutic efficacy of this MTDL.
Challenges and Opportunities in the Development of MTDLs for Neurodegenerative Research
The development of MTDLs like this compound is both challenging and promising. A primary challenge lies in achieving a balanced inhibitory profile against multiple targets. mdpi.com It is difficult to design a single molecule that interacts with several distinct biological targets with optimal affinity for each. mdpi.comtandfonline.com The molecule must also possess "drug-like" properties, including good bioavailability and the ability to penetrate the CNS, without significant off-target effects. nih.gov
Despite these hurdles, the opportunity is significant. The complex, multifactorial nature of neurodegenerative diseases makes them particularly suited for a multi-target therapeutic approach. researchgate.netnih.gov MTDLs offer potential advantages over combination therapies (cocktails of single-target drugs), such as a more predictable pharmacokinetic profile, reduced risk of drug-drug interactions, and potentially better patient compliance. nih.gov By simultaneously modulating cholinergic pathways, monoaminergic systems, and potentially amyloid pathology and oxidative stress, compounds like this compound represent a more holistic research approach that aligns with the intricate pathology of diseases like Alzheimer's. nih.govconsensus.app Continued research into this and similar compounds is vital for developing the next generation of therapies.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| Acetylcholinesterase/Butyrylcholinesterase/Monoamine Oxidase-B Inhibitor 2 | This compound, Compound 4b |
| Donepezil (B133215) | |
| Galantamine | |
| Rivastigmine |
Q & A
Q. What are the primary enzymatic targets of AChE/BuChE/MAO-B-IN-2, and what are their respective IC50 values?
this compound is a multi-target inhibitor with IC50 values of 5.3 μM (AChE), 12.4 μM (BuChE), and 1.9 μM (MAO-B) . Its ability to penetrate the blood-brain barrier (BBB) enhances its relevance in Alzheimer’s disease (AD) research. Experimental validation of BBB permeability typically employs in vitro models like parallel artificial membrane permeability assays (PAMPA) or in vivo pharmacokinetic studies in rodent models .
| Enzyme Target | IC50 (μM) | Experimental Method | Reference |
|---|---|---|---|
| AChE | 5.3 | Ellman’s assay | |
| BuChE | 12.4 | Ellman’s assay | |
| MAO-B | 1.9 | Fluorometric assay |
Q. What experimental assays are recommended to evaluate this compound’s inhibitory activity?
- AChE/BuChE Inhibition : Use Ellman’s assay, which measures thiocholine production via spectrophotometry. The substrate acetylthiocholine is hydrolyzed by AChE, and the reaction is quantified at 412 nm .
- MAO-B Inhibition : Fluorometric assays with kynuramine as a substrate are standard. MAO-B activity is measured by detecting the fluorescent product 4-hydroxyquinoline .
- BBB Penetration : Assess via PAMPA or in vivo brain-to-plasma ratio studies using LC-MS/MS for quantification .
Q. Why is simultaneous inhibition of AChE and BuChE strategically significant in AD research?
In advanced AD, BuChE compensates for diminished AChE activity, making dual inhibition critical for sustained acetylcholine levels. Researchers should prioritize compounds with balanced AChE/BuChE IC50 ratios (e.g., 5.3 μM vs. 12.4 μM for this compound) and validate efficacy in transgenic AD mouse models with progressive cholinergic decline .
Advanced Research Questions
Q. How can researchers optimize BBB penetration while maintaining multi-target inhibition efficacy?
Strategies include:
- Lipophilicity Adjustments : Measure logP values (e.g., via shake-flask method) to balance BBB permeability and solubility. This compound’s moderate lipophilicity (clogP ~3.2) is optimal .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) to reduce P-glycoprotein efflux. Molecular dynamics simulations can predict interactions with efflux transporters .
- Prodrug Design : Enhance bioavailability by masking polar functional groups, with hydrolysis triggered by brain-specific enzymes .
Q. How should contradictory IC50 values for this compound across studies be reconciled?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH, temperature). To standardize results:
Q. What mechanistic insights can be derived from the mixed inhibition mode of this compound?
Lineweaver-Burk plots indicating mixed inhibition suggest the compound binds both the enzyme and enzyme-substrate complex. This contrasts with competitive inhibitors like rivastigmine. Implications include:
- Lower Risk of Substrate Overload : Effective even at high acetylcholine levels in AD patients.
- Synergy with Other Therapies : Combine with NMDA receptor antagonists (e.g., memantine) to enhance neuroprotection. Validate via in vitro neuronal co-culture models measuring synaptic density .
Methodological Considerations
- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values from dose-response curves. Include error margins (±SEM) .
- Comparative Studies : Benchmark against dual inhibitors like ladostigil, noting differences in MAO-B selectivity and BBB penetration .
- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human-derived cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
